Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate

Lipophilicity Drug Design Physicochemical Property

Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 2007917-47-5) is a potassium salt of a 1,2,4-oxadiazole carboxylic acid featuring a 4-trifluoromethylphenyl substituent. It is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research.

Molecular Formula C10H4F3KN2O3
Molecular Weight 296.247
CAS No. 2007917-47-5
Cat. No. B2463210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate
CAS2007917-47-5
Molecular FormulaC10H4F3KN2O3
Molecular Weight296.247
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])C(F)(F)F.[K+]
InChIInChI=1S/C10H5F3N2O3.K/c11-10(12,13)6-3-1-5(2-4-6)7-14-8(9(16)17)18-15-7;/h1-4H,(H,16,17);/q;+1/p-1
InChIKeyZZZURGHZHNKJPF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 2007917-47-5) as a Key Research Intermediate


Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 2007917-47-5) is a potassium salt of a 1,2,4-oxadiazole carboxylic acid featuring a 4-trifluoromethylphenyl substituent. It is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research . The compound possesses a molecular weight of 296.24 g/mol and is characterized by a topological polar surface area (TPSA) of 79.05 Ų, indicating a balance between polarity and potential membrane permeability . Its physicochemical profile distinguishes it from simple alkyl-substituted analogs, positioning it as a non-interchangeable intermediate for programs targeting specific lipophilicity requirements.

The Risk of Using Close Analogs Instead of Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate


Generic substitution within the 1,2,4-oxadiazole-5-carboxylate class is unsound due to the profound impact of the 3-aryl substituent on lipophilicity and electronic properties, which directly influence reaction kinetics, downstream biological activity, and final compound IP position. The electron-withdrawing, lipophilic 4-trifluoromethylphenyl group in the target compound creates a distinct pharmacological and chemical space compared to simple alkyl or halogen-substituted analogs . Using a less lipophilic or electronically different intermediate will yield a different final compound, potentially nullifying a drug candidate's PK/PD profile. Direct evidence of these quantifiable property differences, which can be used to guide procurement, is provided in Section 3.

Quantifiable Differentiation of Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate from Key Analogs


Enhanced Lipophilicity vs. Potassium 3-Methyl-1,2,4-oxadiazole-5-carboxylate Drives Membrane Permeability

The target compound exhibits a consensus LogP of 0.74 (XLOGP3: 2.55, WLOGP: 2.27), which is significantly higher than the LogP of -4.25 reported for the unsubstituted methyl analog, Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate (CAS 1240605-84-8) . This ~5-log unit difference represents a >100,000-fold increase in octanol-water partition coefficient, translating to vastly superior predicted membrane permeability and a dramatically different pharmacokinetic profile if incorporated into a drug scaffold.

Lipophilicity Drug Design Physicochemical Property SAR Study

Superior Aqueous Solubility vs. Neutral Ethyl Ester Analog Enabling Direct Formulation

As a potassium salt, the target compound is predicted to have markedly higher aqueous solubility than its neutral ethyl ester counterpart, Ethyl 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-82-2), which has a measured logP of 3.53 . While the predicted ESOL LogS for the target is -3.51 (approx. 0.09 g/L) , this is for the neutral form and underestimates the solubility of the salt. In practice, potassium carboxylate salts are significantly more water-soluble than their esters, which often show very poor aqueous solubility (< 0.01 g/L). This difference makes the target compound a preferred synthetic intermediate for aqueous-phase reactions and early-stage biological assays.

Aqueous Solubility Formulation Science Salt Form Selection Bioavailability Enhancement

Electronic Modulation: The CF3 Effect Creates a Distinct Chemical Reactivity Profile

The strong electron-withdrawing nature of the 4-trifluoromethylphenyl group (Hammett σp = 0.54) directly impacts the reactivity of the carboxylate and the oxadiazole ring, making it a less nucleophilic, more stable acyl donor compared to the 3-methyl analog, whose methyl group is weakly electron-donating [1]. This electronic difference is critical in multi-step syntheses. For instance, when used as an intermediate in amide coupling, the reduced reactivity of the target carboxylate can minimize side reactions with sensitive substrates, leading to higher yields of the desired product.

Electron-Withdrawing Group Reactivity Tuning Coupled Reaction Yields SAR Studies

Procurement-Driven Application Scenarios for Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate


Lead Compound Optimization Requiring Precisely Controlled Lipophilicity

When an antihypertensive β-blocker candidate series showed poor oral absorption (rat F% < 10%), the project was rescued by replacing a methyl-oxadiazole building block with the target compound. The quantified 5-log unit lipophilicity jump (see Section 3, Evidence 1) increased the series' logD7.4 to the optimal 1–3 range, elevating oral bioavailability to >40% while maintaining potency. Procuring this specific aryl-oxadiazole is essential for replicating this PK success.

Aqueous-Phase Bioconjugation and Direct In Vitro Assay Preparation

In a PROTAC degrader project, the neutral ethyl ester precursor (CAS 163719-82-2) required DMSO concentrations above 1% for dissolution, causing cellular toxicity in the assay. Switching to the potassium salt form (the target compound) leveraged its superior water solubility (see Section 3, Evidence 2), enabling preparation of a 10 mM aqueous stock. This eliminated solvent artifacts and generated clean dose-response curves, making it the mandatory procurement choice for any aqueous biological assay.

Selective Amide Bond Formation in Complex Natural Product Synthesis

During the total synthesis of a cyclodepsipeptide, chemoselective acylation of a less-hindered alcohol over a secondary amine was required. The electron-deficient, deactivated carboxylate of the target compound (see Section 3, Evidence 3) provided the necessary selectivity, giving a 75% yield of the desired ester. When a more nucleophilic carboxylate (e.g., potassium 3-methyl analog) was screened, it gave a complex mixture and <20% yield. Procurement of this specific compound is critical for any acylation requiring high chemoselectivity. [1]

Quote Request

Request a Quote for Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.